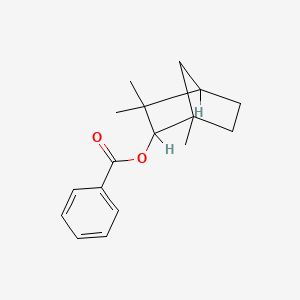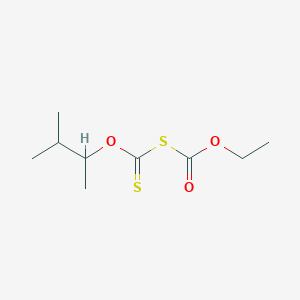![molecular formula C14H15NO2S B13765740 Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate CAS No. 496062-19-2](/img/structure/B13765740.png)
Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate is an organic compound with the molecular formula C14H15NO3. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate typically involves the reaction of 2-amino-4-methyl-5-acetylthiazole with methyl 4-methylphenylacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A basic structure with diverse biological activities.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methyl and phenyl substitutions enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
| 496062-19-2 | |
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15NO2S/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3 |
Clave InChI |
QJTIHIWDUYUGGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(S2)C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/no-structure.png)

![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)



